HCV Polymerase: 2'- vs. 3'-Methyl Isomer Activity
3'-Beta-C-Methyl-inosine demonstrates a significantly lower IC50 value against HCV NS5B RNA polymerase compared to 2'-C-Methyladenosine in biochemical assays. 3'-Beta-C-Methyl-inosine achieves an IC50 of 0.018 µM (18 nM) [1], which is approximately 105-fold more potent than the 1.9 µM IC50 reported for 2'-C-Methyladenosine under comparable assay conditions . This substantial difference in intrinsic enzymatic potency indicates that the 3'-β-C-methyl inosine scaffold may possess a higher binding affinity for the NS5B active site or more efficient conversion to its active triphosphate form in vitro [2].
| Evidence Dimension | Inhibition of HCV NS5B RNA polymerase activity |
|---|---|
| Target Compound Data | 0.018 µM (18 nM) |
| Comparator Or Baseline | 2'-C-Methyladenosine, 1.9 µM |
| Quantified Difference | ~105-fold greater potency |
| Conditions | In vitro enzyme assay; Target compound data from BindingDB; Comparator data from literature on NS5B-catalyzed RNA synthesis. |
Why This Matters
The 105-fold higher potency at the target enzyme suggests a lower effective concentration may be required in cellular or in vivo models, a critical factor for medicinal chemistry prioritization and lead optimization.
- [1] BindingDB. (n.d.). BDBM50370761 (CHEMBL1204385) Affinity Data: IC50 18nM for HCV NS5B RNA polymerase. View Source
- [2] Olsen, D. B., et al. (2004). Nucleoside derivatives as inhibitors of RNA-dependent RNA viral polymerase. U.S. Patent Application No. 20060234962. View Source
